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molecular formula C9H10FNO B8577873 2-Amino-5-fluoro-1-indanol

2-Amino-5-fluoro-1-indanol

Cat. No. B8577873
M. Wt: 167.18 g/mol
InChI Key: YZSXBCTUMGEVAW-UHFFFAOYSA-N
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Patent
US06153625

Procedure details

The product obtained in Step A dissolved in 70 ml of tetrahydrofuran is added dropwise, in the course of 30 minutes, to a suspension of 2.67 g of lithium aluminium hydride in 15 ml of tetrahydrofuran. After stirring for 30 minutes at ambient temperature and then after 12 hours at reflux of the solvent, the reaction mixture is cooled and then carefully hydrolysed using, in succession, 1.9 ml of water, 1.5 ml of 20% sodium hydroxide solution and then 6.7 ml of water. The solution is subsequently stirred for 3 hours at ambient temperature and then filtered, rinsed with tetrahydrofuran and evaporated to dryness. Chromatography on silica gel (dichloromethane/methanol/ammonium hydroxide: 95/5/0.5) allows the expected product to be isolated in the proportion of 54% of the cis product and 46% of the trans product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Five
Yield
46%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[C:6](=[N:12]O)[CH2:5]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:12][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=2)[CH:7]1[OH:11] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CC(C(C2=CC1)=O)=NO
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
6.7 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after 12 hours at reflux of the solvent
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
STIRRING
Type
STIRRING
Details
The solution is subsequently stirred for 3 hours at ambient temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1C(C2=CC=C(C=C2C1)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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